molecular formula C13H15NO B13303515 2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one

2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13303515
M. Wt: 201.26 g/mol
InChI Key: GVCJGTLQUXTLTA-WQLSENKSSA-N
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Description

2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one is a compound belonging to the class of indanones It is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a dihydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-methyl-2,3-dihydro-1H-inden-1-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalyst: Common catalysts used in this reaction include acids or bases that can promote the nucleophilic addition of dimethylamine to the carbonyl group of the indenone.

    Solvent: The reaction is often conducted in an organic solvent such as ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylidene]indan-1-one
  • 3-[(Dimethylamino)methylidene]furan-2(3H)-thione

Uniqueness

2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)-3-methyl-3H-inden-1-one

InChI

InChI=1S/C13H15NO/c1-9-10-6-4-5-7-11(10)13(15)12(9)8-14(2)3/h4-9H,1-3H3/b12-8-

InChI Key

GVCJGTLQUXTLTA-WQLSENKSSA-N

Isomeric SMILES

CC\1C2=CC=CC=C2C(=O)/C1=C\N(C)C

Canonical SMILES

CC1C2=CC=CC=C2C(=O)C1=CN(C)C

Origin of Product

United States

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